2,4- vs. 2,3-Difluoro Substitution
The target compound's 2,4-difluoro substitution pattern is structurally distinct from its 2,3-difluoro isomer. While both share the same molecular formula (C7H2Cl2F2O3S) and molecular weight (275.06 g/mol), the positional isomerism leads to different physicochemical properties and reactivity profiles. The 2,4-difluoro arrangement provides a unique electronic environment that influences the reactivity of both the benzoyl chloride and chlorosulfonyl groups . This differentiation is critical for ensuring the correct regioisomer is used in patent-protected syntheses, such as those for HBV capsid assembly modulators [1].
| Evidence Dimension | Molecular Structure and Formula |
|---|---|
| Target Compound Data | C7H2Cl2F2O3S, MW: 275.06 |
| Comparator Or Baseline | 5-(Chlorosulfonyl)-2,3-difluorobenzoyl chloride (C7H2Cl2F2O3S, MW: 275.06) |
| Quantified Difference | Identical molecular formula and mass; differentiation is structural (2,4- vs 2,3-difluoro) |
| Conditions | N/A (Structural comparison) |
Why This Matters
Confirms the exact regioisomer required for validated synthetic protocols, preventing failed reactions or the production of an inactive analog.
- [1] Molaid. 5-(chlorosulfonyl)-2,4-difluorobenzoyl chloride reaction information. https://www.molaid.com/MS_20589017 View Source
